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Compound of Interest

Compound Name: Decanoic anhydride

Cat. No.: B1670081 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the infrared (IR) and Nuclear

Magnetic Resonance (NMR) spectral data for decanoic anhydride. The information is

presented to be a valuable resource for researchers and professionals involved in chemical

analysis and drug development, offering clear data presentation, detailed experimental

protocols, and logical visualization of the spectral information.

Spectroscopic Data
The structural elucidation of decanoic anhydride, a symmetrical anhydride derived from

decanoic acid, relies heavily on spectroscopic techniques. Infrared spectroscopy provides

characteristic information about the functional groups present, particularly the anhydride

moiety, while nuclear magnetic resonance spectroscopy offers a detailed map of the hydrogen

and carbon framework of the molecule.

Infrared (IR) Spectroscopy
The infrared spectrum of decanoic anhydride is characterized by the presence of strong

absorption bands corresponding to the C=O and C-O stretching vibrations of the anhydride

functional group. The spectrum also displays typical absorptions for the aliphatic C-H bonds.

Table 1: Infrared (IR) Spectral Data for Decanoic Anhydride
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Frequency (cm⁻¹) Intensity Assignment

2958 Strong C-H stretch (asymmetric, CH₃)

2927 Strong C-H stretch (asymmetric, CH₂)

2856 Strong C-H stretch (symmetric, CH₂)

1817 Strong C=O stretch (symmetric)

1750 Strong C=O stretch (asymmetric)

1467 Medium C-H bend (CH₂)

1045 Strong C-O stretch

Data sourced from the Spectral Database for Organic Compounds (SDBS), AIST, Japan.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of decanoic anhydride provide detailed information about the

arrangement and electronic environment of the hydrogen and carbon atoms within the

molecule. Due to the molecule's symmetry, the number of unique signals is less than the total

number of protons or carbon atoms.

¹H NMR Spectroscopy

The proton NMR spectrum of decanoic anhydride shows distinct signals for the protons at

different positions along the acyl chains.

Table 2: ¹H NMR Spectral Data for Decanoic Anhydride (90 MHz, CCl₄)
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Chemical Shift
(ppm)

Multiplicity
Coupling Constant
(J) (Hz)

Assignment

0.88 Triplet ~6 -CH₃ (C10)

1.27 Multiplet - -(CH₂)₆- (C4-C9)

1.65 Multiplet - -CH₂- (C3)

2.43 Triplet ~7 -CH₂-C=O (C2)

Data sourced from the Spectral Database for Organic Compounds (SDBS), AIST, Japan.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different carbon environments in

decanoic anhydride.

Table 3: ¹³C NMR Spectral Data for Decanoic Anhydride (22.5 MHz, CDCl₃)

Chemical Shift (ppm) Assignment

14.0 -CH₃ (C10)

22.6 -CH₂- (C9)

24.6 -CH₂- (C3)

28.9 -CH₂- (C4, C5, C6, C7)

31.8 -CH₂- (C8)

33.7 -CH₂-C=O (C2)

168.7 C=O (C1)

Data sourced from the Spectral Database for Organic Compounds (SDBS), AIST, Japan.

Experimental Protocols
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The following sections detail the standard methodologies for acquiring the IR and NMR spectra

presented above.

Infrared (IR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of liquid decanoic anhydride.

Methodology:

Sample Preparation: A neat (undiluted) liquid sample of decanoic anhydride is used. A

single drop of the liquid is placed between two polished potassium bromide (KBr) or sodium

chloride (NaCl) salt plates.

Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is purged with dry air or

nitrogen to minimize atmospheric water and carbon dioxide interference. A background

spectrum of the clean, empty salt plates is recorded.

Data Acquisition: The salt plates containing the decanoic anhydride sample are placed in

the spectrometer's sample holder. The infrared spectrum is then recorded, typically by co-

adding multiple scans to improve the signal-to-noise ratio. The spectrum is recorded over the

standard mid-IR range of 4000-400 cm⁻¹.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final infrared spectrum of decanoic anhydride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain the ¹H and ¹³C NMR spectra of decanoic anhydride.

Methodology:

Sample Preparation: A solution of decanoic anhydride is prepared by dissolving

approximately 5-20 mg of the compound in about 0.5-0.7 mL of a deuterated solvent (e.g.,

chloroform-d, CDCl₃, or carbon tetrachloride, CCl₄). A small amount of a reference standard,

such as tetramethylsilane (TMS), is added to the solution to provide a reference peak at 0

ppm.

NMR Tube: The prepared solution is transferred to a clean, dry 5 mm NMR tube.
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Instrument Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is

locked onto the deuterium signal of the solvent to ensure field stability. The magnetic field

homogeneity is then optimized through a process called shimming to obtain sharp spectral

lines.

¹H NMR Data Acquisition: The spectrometer is tuned to the proton frequency. A standard

one-pulse experiment is typically used to acquire the ¹H NMR spectrum. Key acquisition

parameters include the spectral width, acquisition time, and relaxation delay.

¹³C NMR Data Acquisition: The spectrometer is tuned to the carbon-13 frequency. A proton-

decoupled pulse sequence is commonly used to acquire the ¹³C NMR spectrum, which

results in a spectrum where each unique carbon atom appears as a single line. A sufficient

number of scans are acquired to achieve an adequate signal-to-noise ratio due to the low

natural abundance of ¹³C.

Data Processing: The acquired free induction decays (FIDs) for both ¹H and ¹³C are Fourier

transformed to produce the frequency-domain NMR spectra. The spectra are then phased

and baseline corrected. The chemical shifts are referenced to the TMS signal at 0 ppm.

Visualization of Spectral Data Relationships
The following diagram illustrates the logical workflow of how IR and NMR spectroscopy are

used in conjunction to elucidate the structure of decanoic anhydride.
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Decanoic Anhydride Structural Elucidation Workflow
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Caption: Workflow for structural elucidation of decanoic anhydride.

To cite this document: BenchChem. [Decanoic Anhydride: A Comprehensive Spectroscopic
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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